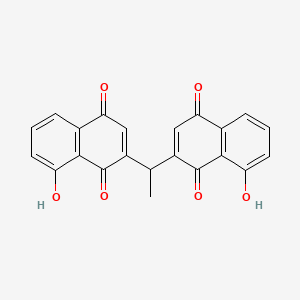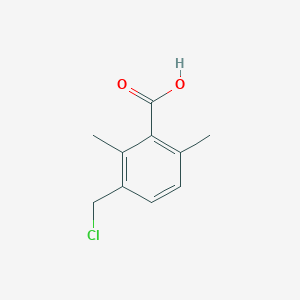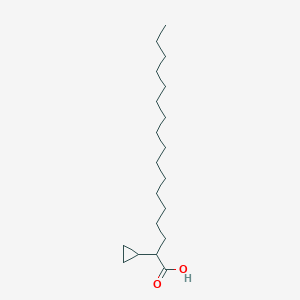
2-Cyclopropylheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylheptadecanoic acid is a unique fatty acid derivative characterized by the presence of a cyclopropyl group attached to a heptadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylheptadecanoic acid typically involves the cyclopropanation of heptadecanoic acid derivatives. One common method is the reaction of heptadecanoic acid with a cyclopropylating agent such as diazomethane or a cyclopropylcarbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert the cyclopropyl group to a cyclopropylmethanol or other reduced forms.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of substituted cyclopropyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Cyclopropyl ketones, cyclopropyl alcohols.
Reduction: Cyclopropylmethanol, cyclopropyl hydrocarbons.
Substitution: Substituted cyclopropyl derivatives with various functional groups.
Applications De Recherche Scientifique
2-Cyclopropylheptadecanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with cyclopropyl groups.
Biology: Studied for its potential effects on biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylheptadecanoic acid involves its interaction with biological membranes and enzymes. The cyclopropyl group can influence the fluidity and stability of lipid bilayers, affecting membrane-associated processes. Additionally, the compound may interact with specific enzymes involved in lipid metabolism, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylheptanoic acid: Similar structure but with a shorter carbon chain.
Cyclopropylhexadecanoic acid: Similar structure but with a different chain length.
Cyclopropylstearic acid: Similar structure but with an 18-carbon chain.
Uniqueness
2-Cyclopropylheptadecanoic acid is unique due to its specific chain length and the presence of a cyclopropyl group, which imparts distinct chemical and physical properties. Its unique structure makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
161271-43-8 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-cyclopropylheptadecanoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20(21)22)18-16-17-18/h18-19H,2-17H2,1H3,(H,21,22) |
Clé InChI |
QUQVRGRGOODHQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C1CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
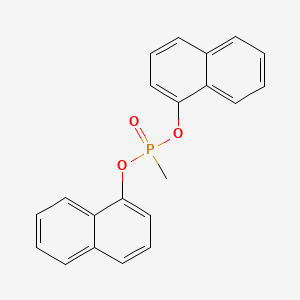
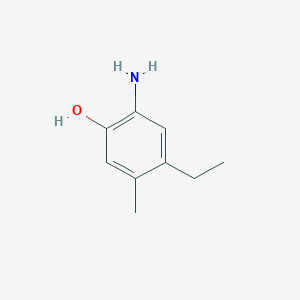
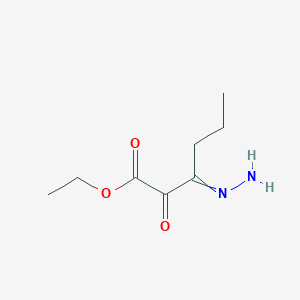

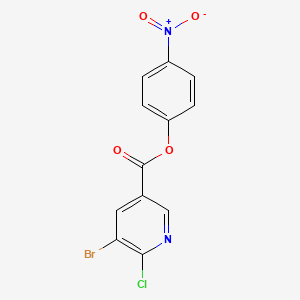
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
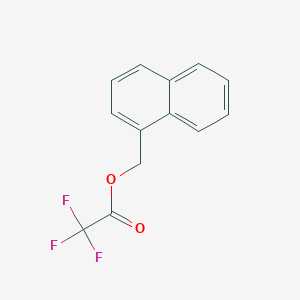
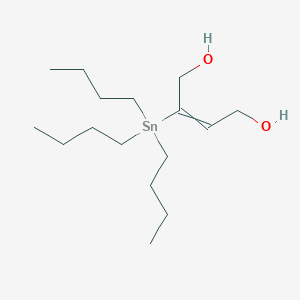
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
